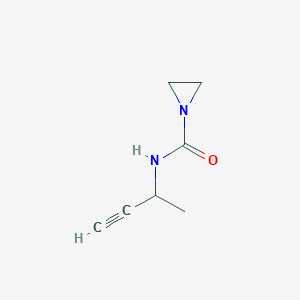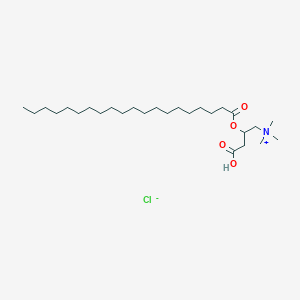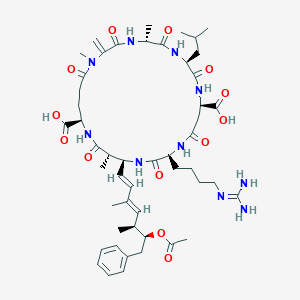
2-(Dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 2-(Dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide is not fully understood, but it is believed to interact with specific targets in cells to produce its biological effects. Some studies have suggested that it may inhibit the activity of certain enzymes or interfere with the function of specific receptors.
Biochemical and Physiological Effects:
Studies have shown that 2-(Dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide exhibits a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and modulate the activity of certain enzymes involved in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide in lab experiments is that it is relatively easy to synthesize and purify, making it a readily available compound for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-(Dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide. Some possible areas of investigation include further studies of its mechanism of action, the development of new synthetic methods for its preparation, and the design and testing of new derivatives with improved biological activity. Additionally, its potential as a therapeutic agent for the treatment of cancer and other diseases warrants further investigation.
Métodos De Síntesis
The synthesis of 2-(Dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide involves the reaction of 5-ethyl-1,3,4-oxadiazole-2-carboxylic acid with dipropylamine in the presence of a suitable coupling agent such as N,N'-carbonyldiimidazole. The reaction proceeds smoothly to give the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
2-(Dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, a ligand for the design of new catalysts, and a potential therapeutic agent for the treatment of cancer and other diseases.
Propiedades
Número CAS |
147396-47-2 |
|---|---|
Nombre del producto |
2-(Dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide |
Fórmula molecular |
C12H22N4O2 |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
2-(dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H22N4O2/c1-4-7-16(8-5-2)9-10(17)13-12-15-14-11(6-3)18-12/h4-9H2,1-3H3,(H,13,15,17) |
Clave InChI |
AXUIPVXPNFQFIM-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC(=O)NC1=NN=C(O1)CC |
SMILES canónico |
CCCN(CCC)CC(=O)NC1=NN=C(O1)CC |
Otros números CAS |
147396-47-2 |
Sinónimos |
2-(dipropylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)








